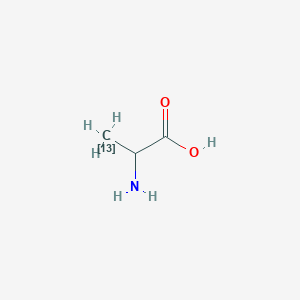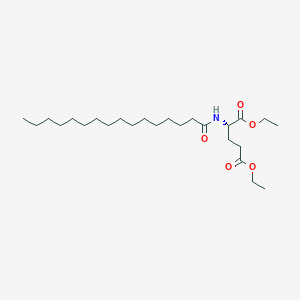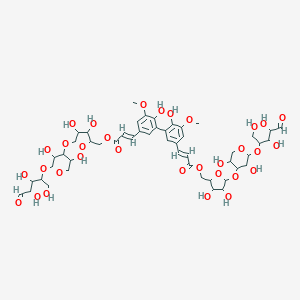
DL-Alanin-3-13C
Übersicht
Beschreibung
DL-Alanine-3-13C, also known as DL-2-Aminopropionic acid-3-13C, is an isotopically labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the alanine molecule. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The compound is a racemic mixture, meaning it contains equal amounts of D-alanine and L-alanine.
Wissenschaftliche Forschungsanwendungen
DL-Alanine-3-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for various industrial processes.
Wirkmechanismus
Target of Action
DL-Alanine-3-13C is a 13C-labeled version of DL-Alanine . DL-Alanine is an amino acid that is the racemic compound of L- and D-alanine . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It can also be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .
Mode of Action
DL-Alanine-3-13C, like DL-Alanine, interacts with its targets primarily through its role as a reducing and capping agent . In the presence of silver nitrate aqueous solutions, it aids in the production of nanoparticles . Furthermore, it can chelate transition metals such as Cu (II), Zn (II), Cd (11), which can be useful in various research applications .
Biochemical Pathways
DL-Alanine-3-13C plays a key role in the glucose-alanine cycle between tissues and liver . This cycle is crucial for the transport of nitrogen from peripheral tissues to the liver. The alanine carries the nitrogen to the liver where it is converted into urea for excretion.
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of DL-Alanine-3-13C’s action is the production of nanoparticles when used with silver nitrate aqueous solutions . Additionally, it can be used for the research of transition metals chelation .
Biochemische Analyse
Biochemical Properties
DL-Alanine-3-13C is involved in several biochemical reactions, primarily as a substrate or intermediate in metabolic pathways. It interacts with various enzymes, including alanine transaminase, which catalyzes the conversion of alanine and alpha-ketoglutarate to pyruvate and glutamate. This reaction is essential for the metabolism of amino acids and the production of energy. Additionally, DL-Alanine-3-13C can be used to study the glucose-alanine cycle, where it plays a role in transporting amino groups from muscle to liver .
Cellular Effects
DL-Alanine-3-13C influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to affect the glucose-alanine cycle, which is crucial for maintaining blood glucose levels during fasting or intense exercise. By participating in this cycle, DL-Alanine-3-13C helps regulate energy production and amino acid metabolism in various cell types .
Molecular Mechanism
At the molecular level, DL-Alanine-3-13C exerts its effects through interactions with specific enzymes and biomolecules. For instance, its interaction with alanine transaminase facilitates the transfer of amino groups, which is vital for amino acid metabolism. Additionally, DL-Alanine-3-13C can be used to trace metabolic pathways and study enzyme kinetics, providing insights into the regulation of metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Alanine-3-13C can change over time due to its stability and degradation. Studies have shown that DL-Alanine-3-13C remains stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have demonstrated that DL-Alanine-3-13C can be used to monitor metabolic flux and enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of DL-Alanine-3-13C in animal models vary with different dosages. At low doses, it is generally well-tolerated and can be used to study metabolic pathways without significant adverse effects. At higher doses, DL-Alanine-3-13C may exhibit toxic effects, including disruptions in amino acid metabolism and potential liver damage. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
DL-Alanine-3-13C is involved in several metabolic pathways, including the glucose-alanine cycle and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as alanine transaminase and pyruvate dehydrogenase, which play key roles in amino acid and energy metabolism. By tracing the incorporation of the carbon-13 isotope, researchers can study the dynamics of these metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, DL-Alanine-3-13C is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can accumulate in tissues involved in amino acid metabolism, such as the liver and muscles. The distribution of DL-Alanine-3-13C within the body can provide insights into its role in metabolic processes and its potential therapeutic applications .
Subcellular Localization
DL-Alanine-3-13C is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals may direct DL-Alanine-3-13C to specific organelles, affecting its role in metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alanine-3-13C typically involves the incorporation of carbon-13 into the alanine molecule. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. In this case, a carbon-13 labeled aldehyde would be used to ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of DL-Alanine-3-13C often involves the use of advanced isotopic labeling techniques. These methods ensure high isotopic purity and yield. The process may include the use of labeled precursors and specialized reactors to facilitate the incorporation of carbon-13 into the alanine structure.
Analyse Chemischer Reaktionen
Types of Reactions: DL-Alanine-3-13C undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various reagents, including halides and nucleophiles, can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyruvate or other oxo acids.
Reduction: Formation of alaninol or other alcohol derivatives.
Substitution: Formation of substituted alanine derivatives.
Vergleich Mit ähnlichen Verbindungen
DL-Alanine-1-13C: Labeled at the first carbon position.
DL-Alanine-2-13C: Labeled at the second carbon position.
L-Alanine-13C3: Labeled at all three carbon positions.
Uniqueness: DL-Alanine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for studying specific metabolic pathways and reactions that involve this position
Eigenschaften
IUPAC Name |
2-amino(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480393 | |
| Record name | DL-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131157-42-1 | |
| Record name | DL-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)


![2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol](/img/structure/B140385.png)



![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)



